

A Comparative Guide to the Bioanalytical Quantification of Terbinafine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methodologies for the quantification of the antifungal agent Terbinafine in human plasma. Focusing on the critical parameters of Limit of Detection (LOD) and Limit of Quantification (LOQ), this document aims to assist researchers in selecting the most appropriate method for their specific study needs, ranging from pharmacokinetic assessments to bioequivalence studies.

Performance Comparison of Analytical Methods

The choice of an analytical method for Terbinafine quantification in plasma is pivotal for generating reliable and accurate data. The following table summarizes the performance of commonly employed techniques, highlighting their respective limits of detection and quantification.

Analytical Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Linearity Range (ng/mL)	Internal Standard
UPLC-MS/MS	Not explicitly stated	1.00 ng/mL	1.00 - 2000	Terbinafine-d7
LC-MS/MS	Not explicitly stated	0.0679 ng/mL	Not explicitly stated	Stable isotope labeled Terbinafine
LC-MS/MS	Not explicitly stated	1.0 ng/mL	1.0 - 2000	Naftifine
LC-MS/MS	Not explicitly stated	5.11 ng/mL	5.11 - 3014.19	Naftifine
HPLC-UV	Not explicitly stated	2 ng/mL	2 - 1000	-
HPLC with UV Detection	Not explicitly stated	20 to 500 ng/mL	0 - 2500	-
HPLC with Electrochemical Detection	50 ng/mL	Not explicitly stated	Not explicitly stated	-

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are summaries of experimental protocols from published studies.

UPLC-MS/MS Method

This high-throughput and sensitive method is well-suited for bioequivalence studies.[1][2][3]

 Sample Preparation: Liquid-liquid extraction is employed using 100 μL of human plasma with an ethyl acetate: n-hexane (80:20, v/v) solvent mixture. Terbinafine-d7 is utilized as the internal standard.[1][3]

- Chromatography: Separation is achieved on a BEH C18 column (50 × 2.1 mm, 1.7 μm) with an isocratic elution. The mobile phase consists of acetonitrile and 8.0 mM ammonium formate (pH 3.5) in a ratio of 85:15 (v/v).[1][3]
- Detection: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. The MS/MS ion transitions monitored are m/z 292.2/141.1 for Terbinafine and m/z 299.1/148.2 for the internal standard, Terbinafine-d7.[1][3][4]

LC-MS/MS Method

A rapid, simple, and selective method validated for determining Terbinafine concentrations in the plasma of healthy subjects.[4]

- Sample Preparation: Protein precipitation is performed with acetonitrile. Terbinafine-d7 serves as the internal standard.[4]
- Chromatography: A C18 column is used for chromatographic separation with a gradient elution program. The mobile phases are 0.1% formic acid in water (A) and methanol (B), with a flow rate of 0.8 mL/min.[4]
- Detection: Mass spectrometry is used for quantification.[4]

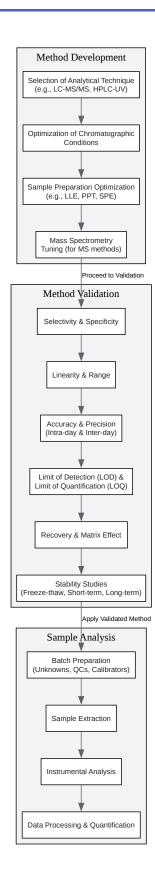
Another LC-MS/MS method has been developed and validated for the determination of Terbinafine in human and minipig plasma.[5]

- Sample Preparation: Acetonitrile is used for protein precipitation. The supernatant is directly injected into the LC column. A stable isotope-labeled Terbinafine is used as the internal standard.[5]
- Detection: The method utilizes a positive-ion mode for monitoring Terbinafine.

A third LC-MS/MS method describes the determination of Terbinafine in human plasma using naftifine as the internal standard.[6][7]

- Chromatography: The chromatographic run time is 5 minutes.[6][7]
- Detection: The analysis is performed using liquid chromatography with positive ion electrospray ionization and tandem mass spectrometry.[7]

HPLC-UV Method


A reliable reversed-phase high-performance liquid chromatographic method has been developed for the determination of Terbinafine and its desmethyl metabolite in human plasma. [8]

- Sample Preparation: The analytes and the internal standard are extracted by a liquid-liquid technique followed by an aqueous back-extraction.[8]
- Chromatography: The mobile phase is a 50:50 (v/v) mixture of acetonitrile and a solution of 0.012 M triethylamine and 0.020 M orthophosphoric acid.[8]
- Detection: UV detection is performed at a wavelength of 224 nm.[8]

Visualizing the Bioanalytical Workflow

To provide a clearer understanding of the logical steps involved in the bioanalytical method development and validation for Terbinafine in plasma, the following workflow diagram is presented.

Click to download full resolution via product page

Caption: General workflow for bioanalytical method validation of Terbinafine in plasma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. | Semantic Scholar [semanticscholar.org]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of terbinafine and its desmethyl metabolite in human plasma by highperformance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Bioanalytical Quantification of Terbinafine in Human Plasma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1140389#limit-of-detection-and-quantification-forterbinafine-in-plasma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com